molecular formula C12H14O B8471158 4-(2,6-Dimethylphenyl)-3-buten-2-one CAS No. 832712-88-6

4-(2,6-Dimethylphenyl)-3-buten-2-one

Cat. No.: B8471158
CAS No.: 832712-88-6
M. Wt: 174.24 g/mol
InChI Key: RYPTVGIUNNOQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dimethylphenyl)-3-buten-2-one is a high-purity organic compound offered as a key building block for research and development. This butenone derivative features a 2,6-dimethylphenyl substituent, a structure of significant interest in organic synthesis and material science research. Research Applications: This compound serves as a versatile intermediate in synthetic chemistry. Researchers utilize its α,β-unsaturated ketone moiety in cyclization reactions and as a precursor for more complex molecular architectures. Its structural framework is relevant in the exploration of novel fragrance and flavor molecules, as similar phenylbutenone structures are known to possess distinct olfactory properties . Furthermore, its defined aromatic system makes it a candidate for materials science applications, including the development of organic semiconductors and ligands for catalytic systems. Quality & Handling: Supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity for your experimental requirements. Researchers should handle this material using appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated laboratory environment. Important Notice: This product is strictly for laboratory research purposes and is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

832712-88-6

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-(2,6-dimethylphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O/c1-9-5-4-6-10(2)12(9)8-7-11(3)13/h4-8H,1-3H3

InChI Key

RYPTVGIUNNOQJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C=CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include compounds with variations in the aryl substituent or the unsaturated backbone. A notable example from the evidence is 2-[4-(2,6-difluorophenyl)thiazol-2-yl]-3-hydroxyacrylonitrile derivatives ().

Compound Aryl Substituent Backbone Key Functional Groups Bioactivity (Example)
4-(2,6-Dimethylphenyl)-3-buten-2-one 2,6-dimethylphenyl Butenone Ketone, conjugated enone Not reported in evidence
2-[4-(2,6-difluorophenyl)thiazol-2-yl]-3-hydroxyacrylonitrile 2,6-difluorophenyl Acrylonitrile-thiazole Nitrile, hydroxyl, thiazole Antifungal (95% inhibition at 100 mg/L), acaricidal (85% lethality at 250 mg/L)

Substituent Impact :

  • Electron-withdrawing vs. electron-donating groups: The 2,6-difluorophenyl group () introduces strong electron-withdrawing effects, polarizing the acrylonitrile system and enhancing electrophilicity.
  • Lipophilicity : Methyl groups increase hydrophobicity compared to fluorine, which may affect membrane permeability and bioavailability.

Crystallographic and Structural Analysis

SHELX programs (e.g., SHELXL) are industry standards for refining crystal structures . If the target compound’s structure was resolved crystallographically, SHELXL would likely be used to analyze bond lengths, angles, and packing interactions. The dimethylphenyl group’s steric effects might lead to distinct torsion angles compared to planar fluorophenyl groups in compounds.

Q & A

Basic: What are the recommended synthetic routes for 4-(2,6-dimethylphenyl)-3-buten-2-one, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via Friedel-Crafts acylation using 2,6-dimethylbenzene derivatives and methyl vinyl ketone. A typical protocol involves:

  • Catalyst: Lewis acids like AlCl₃ or FeCl₃ (0.5–1.5 equiv.) in anhydrous dichloromethane .
  • Temperature: Maintain at 0–5°C to minimize side reactions (e.g., polyacylation).
  • Workup: Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key considerations:

  • Substrate ratios: Excess acylating agent (1.2–1.5 equiv.) improves yield (typically 60–75%).
  • Side products: Monitor for diacetylated derivatives using TLC (Rf ~0.3 in 7:3 hexane/EtOAc).

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:
Primary techniques:

  • NMR:
    • ¹H NMR (CDCl₃): δ 2.3–2.5 ppm (singlet, 6H, aromatic CH₃), 2.8–3.0 ppm (s, 3H, ketone CH₃), 6.4–6.6 ppm (m, 3H, vinyl and aromatic protons) .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~205 ppm.
  • HPLC: Use C18 column with UV detection (λ = 254 nm); retention time ~8.5 min in 70:30 MeOH/H₂O .

Supplementary data:

  • Melting point: 45–48°C (lit. range) .
  • Mass spectrometry (EI): Molecular ion peak at m/z 188.1 (C₁₂H₁₂O⁺) .

Advanced: How does the electron-donating 2,6-dimethyl group influence the compound’s reactivity in Diels-Alder reactions?

Answer:
The 2,6-dimethyl groups sterically hinder the aromatic ring, reducing electrophilic substitution but enhancing electron density at the vinyl ketone moiety. For Diels-Alder reactions:

  • Reactivity: The α,β-unsaturated ketone acts as a dienophile. Use electron-deficient dienes (e.g., maleic anhydride) at 80–100°C in toluene.
  • Regioselectivity: DFT calculations (B3LYP/6-31G*) show higher electron density at the β-carbon, favoring endo transition states .
  • Byproducts: Monitor for retro-Diels-Alder products via GC-MS after 24 hr.

Advanced: What computational strategies are effective for predicting the compound’s tautomeric equilibria and stability?

Answer:
Methodology:

Tautomer identification: Use Gaussian 16 with M06-2X/cc-pVTZ to model enol-keto equilibria.

Solvent effects: Apply PCM (Polarizable Continuum Model) for solvents (e.g., water, DMSO).

Thermodynamic stability: Compare Gibbs free energy (ΔG) of tautomers.

Findings:

  • The keto form is dominant in nonpolar solvents (ΔG = -2.3 kcal/mol in hexane).
  • In polar solvents (e.g., DMSO), enol content increases to ~15% due to H-bond stabilization .

Advanced: How can researchers resolve contradictions in reported spectroscopic data across different solvents?

Answer:
Systematic approach:

Solvent screening: Acquire ¹H NMR in deuterated DMSO, CDCl₃, and methanol to assess solvent-induced shifts.

pH effects: For polar solvents, adjust pH (e.g., add TFA or NH₃) to identify protonation-dependent shifts.

Referencing: Cross-validate with PubChem or CAS Common Chemistry data (e.g., δ 6.5 ppm for aromatic protons in CDCl₃ ).

Case study: Discrepancies in vinyl proton chemical shifts (δ 6.4 vs. 6.6 ppm) arise from solvent polarity. Use COSMO-RS simulations to correlate shifts with solvent dielectric constants .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:
Key precautions:

  • Ventilation: Use fume hoods due to volatile ketone emissions.
  • PPE: Nitrile gloves, safety goggles, and lab coats.
  • Spill management: Absorb with vermiculite and dispose as hazardous waste .

Storage: Keep in amber vials at 2–8°C under nitrogen to prevent oxidation.

Advanced: What strategies optimize enantioselective synthesis of derivatives for biological activity studies?

Answer:
Catalytic approaches:

  • Chiral catalysts: Use (R)-BINAP/Pd(OAc)₂ for asymmetric hydrogenation (90% ee achieved in pilot studies) .
  • Kinetic resolution: Employ lipases (e.g., Candida antarctica) to separate enantiomers in THF/water .

Analytical validation:

  • Chiral HPLC: Use Chiralpak IC column (85:15 hexane/isopropanol, flow rate 1.0 mL/min) .

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